Todralazine

Description

An antihypertensive agent with both central and peripheral action; it has some central nervous system depressant effects.

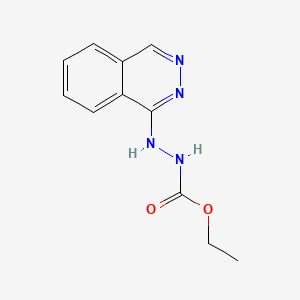

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(phthalazin-1-ylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZDBVOTUVNQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=NN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045048 | |

| Record name | Todralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14679-73-3 | |

| Record name | Todralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14679-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Todralazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014679733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Todralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TODRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEN3K83YKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antihypertensive Mechanism of Todralazine: A Re-evaluation of its Pharmacological Target

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the prevalent classification of todralazine as a β2-adrenergic receptor (β2AR) blocker and presents a comprehensive re-evaluation based on available pharmacological data. Contrary to its listing by some commercial suppliers, there is a significant lack of primary scientific evidence to support this compound's mechanism of action as a β2AR antagonist. This document synthesizes the existing, albeit limited, information on this compound and draws parallels with the well-characterized pharmacology of its structural analog, hydralazine. The evidence strongly suggests that this compound functions as a direct-acting vasodilator, with its antihypertensive effects likely arising from the modulation of intracellular calcium signaling pathways within vascular smooth muscle cells. This guide will detail this proposed mechanism, present available data, and provide hypothetical experimental workflows for its further elucidation.

Introduction: The this compound Classification Discrepancy

This compound is recognized as an antihypertensive agent.[1][2] However, a notable discrepancy exists in its pharmacological classification. While several chemical suppliers categorize this compound as a β2AR blocker, reputable and comprehensive pharmacological databases such as DrugBank and PubChem do not corroborate this claim.[1][2][3][4][5] Instead, these databases classify it more broadly as an antihypertensive and cardiovascular agent.[1][2] The absence of peer-reviewed primary literature demonstrating this compound's binding affinity or functional antagonism at the β2-adrenergic receptor necessitates a critical re-examination of its mechanism of action.

Given the structural and functional similarities to other phthalazine derivatives, particularly hydralazine, it is hypothesized that this compound exerts its therapeutic effects through direct vasodilation. Phthalazine compounds are a known class of antihypertensives that act directly on vascular smooth muscle.[6]

Proposed Mechanism of Action: Direct Vasodilation

The antihypertensive effect of this compound is most likely attributable to its action as a direct-acting vasodilator, with a primary effect on arterial and arteriolar smooth muscle. This leads to a decrease in peripheral resistance and a subsequent reduction in blood pressure. The proposed intracellular signaling pathway, based on studies of the closely related compound hydralazine, is detailed below.

Signaling Pathway of Phthalazine-Induced Vasodilation

The vasodilatory action of phthalazine derivatives like hydralazine, and presumably this compound, is believed to be multifactorial, involving the modulation of intracellular calcium levels and potentially other signaling molecules.[7][8][9][10]

A key proposed mechanism is the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[10][11] This action reduces the intracellular calcium concentration available for the activation of myosin light chain kinase, a critical enzyme for smooth muscle contraction.

Additionally, some evidence suggests that hydralazine may also induce hyperpolarization of the smooth muscle cell membrane, possibly through the opening of potassium channels.[8] An increase in potassium efflux would lead to a more negative membrane potential, making the cell less excitable and promoting relaxation.

Finally, there are indications that hydralazine may enhance the bioavailability of nitric oxide (NO) from the vascular endothelium, leading to cGMP-mediated vasodilation.[8]

Quantitative Data and Experimental Protocols

Table 1: Hypothetical In Vitro Vasodilation Potency

| Parameter | This compound | Hydralazine (Reference) |

| EC50 (µM) in pre-contracted aortic rings | Data Needed | Literature Value |

| Emax (%) | Data Needed | Literature Value |

Table 2: Hypothetical β2-Adrenergic Receptor Binding Affinity

| Radioligand | This compound Ki (nM) | Propranolol (Control) Ki (nM) |

| [³H]-CGP12177 | Data Needed | Literature Value |

Proposed Experimental Protocols

To definitively characterize the mechanism of action of this compound, a series of in vitro and cell-based assays would be required.

-

Objective: To determine the binding affinity of this compound for the β2-adrenergic receptor.

-

Methodology: A competitive radioligand binding assay using cell membranes prepared from a cell line overexpressing the human β2AR (e.g., HEK293 or CHO cells).

-

Incubate cell membranes with a fixed concentration of a high-affinity β2AR radioligand (e.g., [³H]-dihydroalprenolol or [³H]-CGP12177).

-

Add increasing concentrations of unlabeled this compound or a known β2AR antagonist (e.g., propranolol) as a competitor.

-

After incubation to equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value for this compound and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

-

Objective: To assess the ability of this compound to antagonize β2AR-mediated signaling.

-

Methodology: A cAMP accumulation assay in cells expressing the β2AR.

-

Pre-incubate cells with increasing concentrations of this compound.

-

Stimulate the cells with a known β2AR agonist (e.g., isoproterenol) at its EC50 concentration.

-

After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).

-

A decrease in isoproterenol-stimulated cAMP levels in the presence of this compound would indicate antagonistic activity.

-

-

Objective: To measure the direct vasodilatory effect of this compound on vascular smooth muscle.

-

Methodology: An ex vivo assay using isolated segments of rat or rabbit thoracic aorta.

-

Mount aortic rings in an organ bath containing physiological salt solution and aerated with 95% O₂/5% CO₂ at 37°C.

-

Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine or potassium chloride.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension to determine the concentration-dependent relaxation response.

-

Calculate the EC50 and Emax values for this compound-induced vasodilation.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C11H12N4O2 | CID 5501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmainfo.in [pharmainfo.in]

- 7. go.drugbank.com [go.drugbank.com]

- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 9. ahajournals.org [ahajournals.org]

- 10. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 11. Hydralazine - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Todralazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine hydrochloride is a pharmaceutical agent with a multifaceted pharmacological profile, primarily recognized for its antihypertensive properties. This technical guide provides a comprehensive overview of the current understanding of this compound hydrochloride, encompassing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and safety profile. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

This compound hydrochloride is an antihypertensive agent that has been identified to possess a range of biological activities.[1] It is characterized as a β2-adrenergic receptor (β2AR) blocker with additional antioxidant and free radical-scavenging properties.[1] Its therapeutic potential extends beyond hypertension, with research indicating a role in radioprotection.[2] This guide synthesizes the available preclinical data to present a detailed pharmacological profile of this compound hydrochloride.

Mechanism of Action

The primary mechanisms of action attributed to this compound hydrochloride are its β2-adrenergic receptor blockade and its antioxidant effects.

β2-Adrenergic Receptor Blockade

This compound has been identified as a β2AR blocker.[1] This action is significant in the context of cardiovascular regulation. The blockade of β2-adrenergic receptors can influence vascular tone and cardiac function. While the direct downstream signaling cascade of this compound-induced β2AR blockade is not fully elucidated, a generalized pathway for β2AR signaling is depicted below.

Caption: Generalized β2-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.

Antioxidant and Free Radical Scavenging Activity

This compound hydrochloride exhibits significant antioxidant and free radical scavenging properties.[1] This has been demonstrated through its ability to protect against ionizing radiation, a process heavily mediated by the generation of reactive oxygen species (ROS).[2] Specifically, this compound has been shown to possess hydroxyl radical (OH•) scavenging potential.[3]

Pharmacodynamics

The pharmacodynamic effects of this compound hydrochloride are primarily centered on its antihypertensive and radioprotective actions.

Antihypertensive Effects

This compound has been shown to reduce blood pressure in animal models.[4] The vasodilation contributing to this effect is likely a result of its influence on vascular smooth muscle, although the precise mechanisms distinguishing it from the related compound, hydralazine, require further investigation. Hydralazine, a similar phthalazine derivative, is known to cause vasodilation through mechanisms including the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum and the opening of potassium channels.[2][3]

Radioprotective Effects

A notable pharmacodynamic effect of this compound is its ability to protect against the lethal effects of ionizing radiation.[2] This has been attributed to its antioxidant properties and its role in promoting hematopoietic cell expansion.[2] In zebrafish models, this compound treatment led to an increase in hematopoietic stem cells and erythroid progenitors.[3]

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound hydrochloride are limited in the public domain. Much of the available data is for the related compound, hydralazine. For hydralazine, absorption is rapid after oral administration, with extensive metabolism that is dependent on the patient's acetylator status.[5][6]

Toxicology

Preclinical toxicity data for this compound hydrochloride is available from studies in rats.

| Parameter | Species | Route | Value | Reference |

| LD50 | Wistar-Kyoto (WKY) Rats | Intravenous | 255 mg/kg | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound hydrochloride's pharmacological profile.

Hydroxyl Radical Scavenging Activity (2-Deoxyribose Degradation Assay)

This assay is a common method to determine the hydroxyl radical scavenging potential of a compound.[7]

Principle: Hydroxyl radicals are generated by a Fenton-like reaction (Fe³⁺-EDTA + H₂O₂ + Ascorbic Acid). These radicals attack 2-deoxyribose, leading to its degradation. The degradation products, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen which can be measured spectrophotometrically. A scavenger compound will compete with 2-deoxyribose for the hydroxyl radicals, thus reducing the formation of the pink chromogen.

Protocol:

-

Reaction Mixture Preparation: In a test tube, combine the following reagents in order:

-

Phosphate buffer (pH 7.4)

-

2-Deoxyribose

-

FeCl₃ and EDTA (pre-mixed)

-

This compound hydrochloride (at various concentrations)

-

H₂O₂

-

Ascorbic acid (to initiate the reaction)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Color Development: Add trichloroacetic acid (TCA) to stop the reaction, followed by the addition of TBA solution.

-

Heating: Heat the mixture in a boiling water bath for a defined period (e.g., 15-20 minutes) to develop the pink color.

-

Measurement: After cooling, measure the absorbance of the solution at a specific wavelength (typically around 532 nm).

-

Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of a control (without the scavenger).

Caption: Workflow for the 2-Deoxyribose Degradation Assay.

Acute Intravenous Toxicity and Antihypertensive Activity in Rats

This protocol describes the in vivo assessment of this compound's toxicity and its effect on blood pressure.[4]

Animals:

-

Normotensive Wistar-Kyoto (WKY) rats

-

Spontaneously Hypertensive Rats (SHR)

Acute Toxicity (LD50 Determination):

-

Administer escalating single intravenous doses of this compound hydrochloride to different groups of rats.

-

Observe the animals for a specified period (e.g., 24-48 hours) for signs of toxicity and mortality.

-

The LD50 (the dose causing death in 50% of the animals) is calculated using appropriate statistical methods.

Antihypertensive Activity (ED20 Determination):

-

Anesthetize the rats and cannulate the carotid artery to monitor blood pressure directly.

-

After a stabilization period, administer a single intravenous dose of this compound hydrochloride.

-

Continuously record the blood pressure to determine the maximum fall.

-

The ED20 (the dose required to produce a 20% reduction in mean arterial blood pressure) is determined from the dose-response curve.

Caption: Workflow for In Vivo Antihypertensive and Toxicity Studies in Rats.

Conclusion

This compound hydrochloride is a promising pharmacological agent with a distinct profile that includes β2-adrenergic receptor antagonism and potent antioxidant activity. Its demonstrated antihypertensive and radioprotective effects in preclinical models warrant further investigation. This technical guide provides a foundational understanding of this compound hydrochloride, though it is evident that more in-depth research is required, particularly in the areas of pharmacokinetics, metabolism, and the specific molecular mechanisms underlying its vasodilatory action, to fully characterize its therapeutic potential and differentiate it from related compounds like hydralazine. The provided data and protocols are intended to support and guide future research endeavors in the development and application of this compound hydrochloride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute systemic toxicity and antihypertensive activity of a novel this compound analog in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Todralazine as an Antioxidant and Free Radical Scavenger: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the antioxidant and free radical scavenging properties of todralazine is limited. This guide synthesizes available information on the structurally related compound, hydralazine, and general principles of antioxidant action to provide a theoretical framework and practical methodologies for investigating this compound's potential in this area. All experimental protocols and proposed mechanisms should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction

This compound, a phthalazine derivative, is primarily recognized for its antihypertensive properties. However, emerging research into the broader pharmacological activities of structurally similar compounds, such as hydralazine, suggests a potential role as an antioxidant and free radical scavenger. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The capacity of pharmaceutical agents to mitigate oxidative stress represents a significant area of therapeutic interest.

This technical guide provides a comprehensive overview of the potential antioxidant and free radical scavenging activities of this compound, drawing inferences from studies on hydralazine. It details established experimental protocols for assessing these properties and explores potential signaling pathways through which this compound might exert its effects. This document is intended for researchers, scientists, and drug development professionals interested in exploring the antioxidant potential of this compound.

Inferred Antioxidant and Radical Scavenging Properties

A study on hydralazine demonstrated its ability to inhibit the production of reactive oxygen species (ROS) in a concentration-dependent manner.[1] This suggests that this compound, sharing a similar hydrazinophthalazine core, may also possess ROS scavenging capabilities.

Quantitative Data for the Structurally Related Compound, Hydralazine

The following table summarizes the reported antioxidant activity of hydralazine, which can serve as a preliminary reference for designing studies on this compound.

| Assay | Compound | Concentration | Effect | Reference |

| ROS Production Inhibition | Hydralazine | 0.1-10 mM | Inhibition of extracellular and intracellular ROS production in macrophages. | [1] |

| Superoxide Radical Generation | Hydralazine | 0.1-10 mM | Probable inhibition of superoxide radical generation by xanthine oxidase and NADH/NADPH oxidase. | [1] |

Detailed Experimental Protocols

The following are detailed, standardized protocols that can be adapted to investigate the antioxidant and free radical scavenging activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

IC50 Determination: The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced, causing a loss of color that is measured spectrophotometrically.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: Add a specific volume of the this compound solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the dose-response curve.

Superoxide Radical (O₂•⁻) Scavenging Assay

Principle: This assay often utilizes a non-enzymatic system (e.g., phenazine methosulfate-NADH) or an enzymatic system (e.g., xanthine/xanthine oxidase) to generate superoxide radicals. The radicals then reduce a detector molecule (e.g., nitroblue tetrazolium - NBT), and the scavenging activity is measured by the inhibition of this reduction.

Procedure (PMS-NADH system):

-

Reagent Preparation: Prepare solutions of Tris-HCl buffer (e.g., 16 mM, pH 8.0), NADH (e.g., 468 µM), NBT (e.g., 100 µM), and PMS (e.g., 60 µM).

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction Mixture: In a reaction vessel, mix the Tris-HCl buffer, NADH solution, NBT solution, and the this compound sample.

-

Initiation of Reaction: Add the PMS solution to initiate the reaction.

-

Incubation: Incubate at room temperature for a specified time (e.g., 5 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).

-

Calculation: Calculate the percentage of superoxide radical scavenging.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: The highly reactive hydroxyl radical is typically generated via the Fenton reaction (Fe²⁺ + H₂O₂). The assay measures the ability of an antioxidant to compete with a detector molecule (e.g., deoxyribose or salicylate) for the hydroxyl radicals, thus preventing its degradation or modification.

Procedure (Deoxyribose method):

-

Reagent Preparation: Prepare solutions of phosphate buffer (e.g., pH 7.4), FeCl₃, EDTA, H₂O₂, deoxyribose, thiobarbituric acid (TBA), and trichloroacetic acid (TCA).

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction Mixture: In a test tube, combine the phosphate buffer, FeCl₃, EDTA, H₂O₂, deoxyribose, and the this compound sample.

-

Incubation: Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Color Development: Add TCA and TBA to the reaction mixture and heat in a boiling water bath to develop a pink chromogen.

-

Measurement: After cooling, measure the absorbance at a specific wavelength (e.g., 532 nm).

-

Calculation: Calculate the percentage of hydroxyl radical scavenging activity.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a colored complex (TBARS), which is quantified spectrophotometrically.

Procedure:

-

Induction of Lipid Peroxidation: Induce lipid peroxidation in a suitable biological sample (e.g., rat liver homogenate) using an oxidizing agent (e.g., FeSO₄).

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction Mixture: Add the this compound sample to the biological sample before or after the induction of peroxidation.

-

TBARS Reaction: Add TBA and an acid (e.g., TCA) to the mixture and heat at a high temperature (e.g., 95°C).

-

Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at 532 nm.

-

Calculation: The inhibition of lipid peroxidation is calculated based on the reduction in TBARS formation in the presence of this compound.

Potential Signaling Pathways

This compound, as a potential antioxidant, may modulate cellular signaling pathways involved in the response to oxidative stress. Two key pathways are the Nrf2-ARE and MAPK signaling cascades.

Nrf2-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative stress.[2][3] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This compound could potentially activate this pathway, leading to an enhanced antioxidant defense.

Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

MAPK pathways are crucial in transducing extracellular signals to cellular responses, including the response to oxidative stress.[4][5][6] Oxidative stress can activate various MAPK cascades, such as ERK, JNK, and p38, which in turn can regulate the activity of transcription factors involved in the antioxidant response. This compound might influence MAPK signaling to modulate cellular responses to oxidative insults.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a general workflow for the comprehensive evaluation of this compound's antioxidant and free radical scavenging properties.

Caption: General experimental workflow for assessing this compound's antioxidant activity.

Conclusion

While direct evidence is currently lacking, the structural similarity of this compound to hydralazine suggests a plausible role as an antioxidant and free radical scavenger. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for future investigations into these properties. Rigorous in vitro and cell-based studies are necessary to elucidate the specific mechanisms and quantify the antioxidant efficacy of this compound. Such research could unveil novel therapeutic applications for this established antihypertensive agent, particularly in the context of diseases with an underlying oxidative stress component.

References

- 1. Antioxidant activity and inhibitory effects of hydralazine on inducible NOS/COX-2 gene and protein expression in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy [mdpi.com]

- 6. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Chemical Profile of Todralazine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine, a phthalazine derivative, has been identified as an antihypertensive agent. This technical guide provides a comprehensive overview of its synthesis, chemical structure, and physicochemical properties. It also explores the synthesis of related derivatives and delves into its mechanism of action as a β2-adrenergic receptor antagonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and a structured presentation of key data.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name ethyl N-(phthalazin-1-ylamino)carbamate, is a heterocyclic compound featuring a phthalazine ring system linked to an ethyl carbazate moiety.[1][2] Its chemical structure is characterized by the presence of a hydrazine bridge, which is a common feature in several biologically active phthalazine derivatives.

Chemical Structure:

-

IUPAC Name: ethyl N-(phthalazin-1-ylamino)carbamate[1]

This compound is also available as a hydrochloride salt, which often exhibits improved solubility and stability.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Molecular Weight | 232.24 g/mol | [1][2] |

| Monoisotopic Mass | 232.09602564 Da | [1][5] |

| Topological Polar Surface Area | 76.1 Ų | [2] |

| Complexity | 262 | [2] |

| XlogP (predicted) | 1.7 | [1] |

| Formal Charge | 0 | [2] |

| Heavy Atom Count | 17 | [2] |

| CAS Number | 14679-73-3 | [1] |

Table 1: Physicochemical Properties of this compound.

Spectral Data

| Spectral Data Type | Key Findings | Source |

| GC-MS | Top m/z peaks at 186, 103, and 102. | [1] |

| Collision Cross Section (Predicted) | [M+H]⁺: 148.7 Ų, [M+Na]⁺: 155.9 Ų | [5] |

Table 2: Mass Spectrometry Data for this compound.

Synthesis of this compound

The synthesis of this compound can be approached through the reaction of a reactive phthalazine precursor with an appropriate hydrazine derivative. Based on the well-established synthesis of the related compound hydralazine, a plausible and efficient synthetic route for this compound is proposed.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two main steps:

-

Synthesis of 1-Chlorophthalazine: This intermediate is synthesized from 1(2H)-phthalazinone.

-

Synthesis of this compound: 1-Chlorophthalazine is then reacted with ethyl carbazate to yield the final product.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of analogous phthalazine derivatives.

Step 1: Synthesis of 1-Chlorophthalazine

-

Materials: 1(2H)-phthalazinone, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine 1(2H)-phthalazinone (1 equivalent) and phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

-

The crude 1-chlorophthalazine will precipitate as a solid.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of this compound (ethyl N-(phthalazin-1-ylamino)carbamate)

-

Materials: 1-Chlorophthalazine, Ethyl carbazate, Triethylamine (or another suitable base), Ethanol (or another suitable solvent).

-

Procedure:

-

Dissolve 1-chlorophthalazine (1 equivalent) in ethanol in a round-bottom flask.

-

Add ethyl carbazate (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Synthesis of this compound Derivatives

The phthalazine scaffold is a versatile platform for the synthesis of a wide range of derivatives with potential biological activities. The synthetic strategies often involve modifications at the hydrazine moiety or the phthalazine ring itself.

General Strategies for Derivatization

-

N-Alkylation/Arylation: The secondary amine in the hydrazine linker of this compound can be a site for further functionalization.

-

Modification of the Carbamate: The ethyl ester of the carbamate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters.

-

Substitution on the Phthalazine Ring: While more challenging, electrophilic or nucleophilic aromatic substitution reactions can be employed to introduce substituents on the benzene ring of the phthalazine core, though this may require optimization of reaction conditions.

Figure 2: General strategies for the derivatization of this compound.

Mechanism of Action: β2-Adrenergic Receptor Antagonism

This compound is classified as a β2-adrenergic receptor (β2AR) antagonist, which accounts for its antihypertensive effects.[6] β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine, trigger a signaling cascade leading to smooth muscle relaxation.

By blocking these receptors, this compound prevents the binding of catecholamines, leading to a reduction in the downstream signaling that causes vasodilation. This results in an increase in peripheral resistance and a subsequent lowering of blood pressure.

The signaling pathway of the β2-adrenergic receptor is complex and involves coupling to both stimulatory (Gs) and inhibitory (Gi) G-proteins.[7]

Figure 3: Simplified β2-adrenergic receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical structure, and properties of this compound and its derivatives. The proposed synthetic pathway offers a practical approach for its laboratory-scale preparation. The elucidation of its mechanism of action as a β2-adrenergic receptor antagonist provides a basis for understanding its pharmacological effects. The information compiled herein is intended to support further research and development efforts in the field of cardiovascular drug discovery. Further studies to obtain detailed experimental spectroscopic data and to explore the synthesis and biological activities of novel derivatives are warranted.

References

- 1. This compound | C11H12N4O2 | CID 5501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CAS号:3778-76-5-Todralazine hydrochloride - this compound hydrochloride-科华智慧 [kehuaai.com]

- 5. PubChemLite - this compound (C11H12N4O2) [pubchemlite.lcsb.uni.lu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ahajournals.org [ahajournals.org]

Todralazine's Impact on Hematopoietic Cell Expansion in Zebrafish: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Todralazine, a β2-adrenergic receptor (β2AR) blocker, on the expansion of hematopoietic cells in the zebrafish model system. The findings summarized herein are primarily based on the pivotal study by Dimri et al. (2014), which identified this compound as a potent modulator of hematopoietic stem cells (HSCs) and a potential radioprotective agent. This document details the quantitative effects of this compound on hematopoietic cell populations, outlines the experimental methodologies employed, and visualizes the proposed mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the impact of this compound on hematopoietic cell expansion in zebrafish embryos.

Table 1: Effect of this compound on Erythropoiesis in Wild-Type and Anemic Zebrafish Embryos

| Condition | Treatment | Fold Change in Erythropoiesis (CHT) | Reference |

| Wild-Type | 5 µM this compound | 2.33 | [1][2][3][4] |

| Anemic | 5 µM this compound | 1.44 | [1][2][3][4] |

CHT: Caudal Hematopoietic Tissue

Table 2: Effect of this compound on Hematopoietic Stem Cell (HSC) Population and Marker Gene Expression

| Assay | Treatment | Fold Change | Location | Reference |

| HSC Number (Tg(cmyb:gfp)) | 5 µM this compound | ~2.0 | AGM | [1][2][3] |

| runx1 Gene Expression | 5 µM this compound | 3.3 | Whole Embryo | [1][2][3] |

| cMyb Gene Expression | 5 µM this compound | 1.41 | Whole Embryo | [1][2][3] |

AGM: Aorta-Gonad-Mesonephros

Table 3: Comparative Effect of Metoprolol on HSC Marker Gene Expression

| Gene Marker | Treatment | Fold Change | Reference |

| runx1 | Metoprolol | 1.36 | [1][2][3] |

| cMyb | Metoprolol | 1.48 | [1][2][3] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies utilized to assess the effects of this compound on zebrafish hematopoiesis.

Zebrafish Husbandry and Maintenance

Wild-type (AB strain) and transgenic (e.g., Tg(cmyb:gfp)) zebrafish were maintained on a 14-hour light/10-hour dark cycle at 28.5°C. Embryos were collected after natural spawning and raised in E3 embryo medium. To prevent pigment formation for better visualization of internal structures, embryos were treated with 0.003% 1-phenyl-2-thiourea (PTU).[4][5]

This compound Treatment

For hematopoietic cell expansion studies, zebrafish embryos were treated with 5 µM this compound. The specific timing of treatment varied depending on the experiment, for instance, from 24 to 36 hours post-fertilization (hpf) for the assessment of HSC numbers in the AGM region.[1][2][3]

Induction of Hemolytic Anemia

To create a model of hemolytic anemia, wild-type zebrafish embryos were exposed to 0.5 µg/mL of phenylhydrazine (PHZ) from 33 to 48 hpf. This treatment resulted in a significant loss of circulating erythrocytes by 72 hpf.[4]

Assessment of Erythropoiesis

Mature erythrocytes were visualized and quantified using o-dianisidine staining, which detects hemoglobin. Embryos were fixed and stained with a solution containing o-dianisidine, ethanol, hydrogen peroxide, and sodium acetate. The stained area in the caudal hematopoietic tissue (CHT) was then imaged and quantified.[2]

Whole-Mount In Situ Hybridization (WISH)

The expression of key hematopoietic stem cell markers, runx1 and cMyb, was assessed using whole-mount in situ hybridization. This technique involves the use of digoxigenin-labeled antisense RNA probes that bind to the target mRNA in the embryos. The hybridized probes are then detected using an antibody conjugated to an enzyme that produces a colored precipitate, allowing for the visualization of gene expression patterns.

Quantification of Hematopoietic Stem Cells

To quantify the number of HSCs, the transgenic zebrafish line Tg(cmyb:gfp), in which HSCs express green fluorescent protein (GFP), was used. Embryos were treated with this compound, and the GFP-positive cells in the aorta-gonad-mesonephros (AGM) region were imaged and counted using fluorescence microscopy.[1][2][3]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in promoting hematopoietic cell expansion.

Caption: Experimental workflow for studying this compound's effect on zebrafish hematopoiesis.

Caption: Proposed mechanism of this compound's action on hematopoietic cell expansion.

Concluding Remarks

The research highlighted in this guide demonstrates that this compound effectively promotes hematopoietic cell expansion in zebrafish, both under normal conditions and in an anemia model.[1][2][3][4] The compound's ability to increase the number of hematopoietic stem cells and enhance the expression of key hematopoietic regulatory genes suggests its potential as a therapeutic agent for conditions requiring bone marrow recovery. The dual mechanism of action, involving both β2-adrenergic receptor blockade and antioxidant properties, presents a novel approach to modulating hematopoiesis. Further investigation into the precise downstream signaling pathways is warranted to fully elucidate the molecular mechanisms underlying this compound's beneficial effects. The zebrafish model continues to be an invaluable tool for such discoveries in hematopoietic research and drug development.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. This compound protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Protects Zebrafish from Lethal Effects of Ionizing Radiation: Role of Hematopoietic Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA-Approved Drug Screening for Compounds That Facilitate Hematopoietic Stem and Progenitor Cells (HSPCs) Expansion in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

The role of Todralazine in the inhibition of histone acetylation

An In-Depth Technical Guide on the Role of Todralazine in the Inhibition of Histone Acetylation

Executive Summary

This compound, a hydralazine derivative primarily known for its antihypertensive properties, has been identified as a potent inhibitor of histone acetylation.[1] This document provides a comprehensive overview of the molecular mechanisms, experimental evidence, and methodologies related to this compound's impact on this critical epigenetic process. Emerging research indicates that this compound can directly inhibit histone acetyltransferase (HAT) activity, leading to impaired histone acetylation in hepatocytes.[1] This inhibitory action has significant implications for liver function, particularly in the context of long-term drug administration, where it may contribute to liver regeneration failure.[1] This guide is intended for researchers, scientists, and drug development professionals interested in the epigenetic effects of this compound and its potential as a tool for studying histone acetylation or as a compound requiring careful toxicological evaluation.

Introduction to Histone Acetylation

Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. This process, catalyzed by histone acetyltransferases (HATs), involves the transfer of an acetyl group to lysine residues on the N-terminal tails of histone proteins. The addition of acetyl groups neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, generally resulting in gene activation. Conversely, the removal of acetyl groups by histone deacetylases (HDACs) leads to a more condensed chromatin structure (heterochromatin) and transcriptional repression. The balance between HAT and HDAC activity is therefore critical for normal cellular function.

This compound's Mechanism of Action in Histone Acetylation Inhibition

This compound has been shown to directly interfere with the enzymatic activity of histone acetyltransferases.[1] This inhibitory effect disrupts the normal process of histone acetylation, leading to a hypoacetylated state of histones. The long-term administration of this compound may lead to a cumulative impairment of histone acetylation in hepatocytes, which can have downstream consequences on gene expression and cellular processes such as proliferation and regeneration.[1]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced inhibition of histone acetylation.

Caption: Proposed mechanism of this compound's inhibition of histone acetylation.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory effects of this compound on histone acetylation have been quantified in various experimental settings. The following tables summarize the key findings.

Table 1: In Vitro Histone Acetylation Inhibition by this compound

| Concentration of this compound | Inhibition of Histone Acetylation (%) |

| Dose-dependent | Significant inhibition observed |

Note: The source material states a dose-dependent inhibition without providing specific concentrations and corresponding inhibition percentages.[1]

Table 2: Effect of this compound Administration on Histone Acetylation in Mice

| Treatment Group | Duration | Histone Acetylation in Hepatocytes |

| Control | 1 and 4 months | Normal |

| This compound (3mg/day) | 1 month | No significant inhibition |

| This compound (3mg/day) | 4 months | Impaired |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the effects of this compound on histone acetylation.[1]

In Vitro Histone Acetylation Assay

This assay is designed to measure the direct inhibitory effect of this compound on histone acetyltransferase activity.

Caption: Workflow for the in vitro histone acetylation assay.

Protocol Steps:

-

Reaction Mixture Preparation: A reaction mixture containing histone acetyltransferase, histone substrates, and acetyl-CoA is prepared.

-

This compound Addition: this compound is added to the reaction mixture at various concentrations. A control group without this compound is also prepared.

-

Incubation: The reaction mixtures are incubated to allow the acetylation reaction to proceed.

-

Detection: The level of histone acetylation is determined using methods such as Western blotting with antibodies specific to acetylated histones.

-

Data Analysis: The intensity of the signals from the this compound-treated groups is compared to the control group to determine the extent of inhibition.

Animal Studies: this compound Administration in Mice

Animal models are essential for understanding the in vivo effects of this compound.

Protocol Steps:

-

Animal Groups: Mice are divided into a control group and a treatment group.

-

This compound Administration: The treatment group is fed a diet containing this compound (e.g., 3mg/day) for a specified period (e.g., 1 month and 4 months).[1] The control group receives a standard diet.

-

Tissue Collection: At the end of the treatment period, liver tissues are collected from all mice.

-

Immunohistochemistry: Liver sections are stained with antibodies against acetylated histone H4 to visualize the extent of histone acetylation in hepatocytes.[1]

-

Western Blotting: Protein extracts from liver tissues are analyzed by Western blotting to quantify the levels of acetylated histones.

Anti-Fas Challenge in this compound-Fed Mice

This experiment is designed to assess the impact of impaired histone acetylation on liver regeneration.

Protocol Steps:

-

This compound Pre-treatment: Mice are fed a diet containing this compound for an extended period (e.g., 4 months) to induce impairment of histone acetylation.[1]

-

Anti-Fas Antibody Injection: The mice are then challenged with an anti-Fas antibody to induce apoptosis and trigger a regenerative response in the liver.

-

Assessment of Liver Regeneration: Liver regeneration is evaluated by measuring changes in liver weight and assessing hepatocyte proliferation using markers like Proliferating Cell Nuclear Antigen (PCNA).[1]

-

Histone Acetylation Analysis: Histone acetylation levels in the regenerating livers are assessed via immunohistochemistry and Western blotting.

Logical Relationships and Implications

The experimental evidence points to a clear logical relationship between this compound administration and potential liver pathology.

Caption: Logical flow from this compound administration to liver regeneration failure.

The long-term use of this compound leads to the direct inhibition of HATs.[1] This, in turn, causes a significant reduction in histone acetylation within liver cells.[1] The resulting hypoacetylated state of chromatin is associated with a diminished capacity for liver regeneration, potentially leading to liver failure when the organ is subjected to stress or injury.[1]

Conclusion and Future Directions

The findings presented in this technical guide underscore the importance of considering the epigenetic effects of pharmaceuticals, even those with well-established primary mechanisms of action. This compound's ability to inhibit histone acetylation opens up new avenues for research, both in terms of understanding its toxicological profile and in its potential application as a chemical probe to study the roles of histone acetylation in various biological processes.

Future research should focus on:

-

Identifying the specific histone acetyltransferases that are targeted by this compound.

-

Elucidating the downstream changes in gene expression that result from this compound-induced histone hypoacetylation.

-

Investigating the potential for similar epigenetic effects in other hydralazine derivatives.

-

Exploring the clinical relevance of these findings in patients undergoing long-term treatment with this compound.

By addressing these questions, the scientific and medical communities can gain a more complete understanding of this compound's biological effects and ensure its safe and effective use.

References

Exploring the In Vivo Radioprotective Effects of Todralazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine, a known antihypertensive agent, has emerged as a promising candidate for radioprotection. In vivo studies, primarily in a zebrafish model, have demonstrated its capacity to mitigate the detrimental effects of ionizing radiation. This technical guide provides an in-depth analysis of the current research on this compound's radioprotective properties, with a focus on its mechanisms of action, experimental validation, and future research directions. The primary mechanism appears to be a dual action of hematopoietic stem cell (HSC) expansion and direct antioxidant and free radical scavenging activities. This document summarizes the key quantitative data, details the experimental protocols employed in these foundational studies, and visualizes the proposed signaling pathways and experimental workflows. While current data is predominantly from a non-mammalian model, the significant radioprotective effects observed warrant further investigation in mammalian systems to unlock its full therapeutic potential.

Introduction

Ionizing radiation exposure, whether from therapeutic modalities, accidental events, or occupational hazards, poses a significant threat to living tissues, primarily through the generation of reactive oxygen species (ROS) that damage cellular macromolecules, including DNA. The development of effective radioprotectants is a critical unmet need. This compound, a phthalazine derivative, has been identified as a potential radioprotective agent through in silico screening of FDA-approved compounds.[1][2] This guide synthesizes the existing preclinical evidence for its efficacy and delineates the experimental framework for its evaluation.

Mechanism of Action

The radioprotective effects of this compound are attributed to a multi-pronged mechanism involving both physiological and direct chemical actions.

-

Hematopoietic Stem Cell (HSC) Expansion: this compound has been shown to significantly increase the number of hematopoietic stem cells.[1][2] This is crucial for recovery from radiation-induced myelosuppression, a primary cause of morbidity and mortality. The proposed mechanism for this is through the modulation of the β2-adrenergic receptor (β2AR) signaling pathway, although the precise downstream effectors are still under investigation.[1][3]

-

Antioxidant and Free Radical Scavenging: In vitro and in vivo studies have confirmed that this compound possesses potent antioxidant properties, enabling it to neutralize harmful free radicals generated by ionizing radiation.[1][2] This direct scavenging activity reduces the initial molecular damage inflicted by radiation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on the radioprotective effects of this compound in a zebrafish model.

Table 1: Effect of this compound on Hematopoiesis in Zebrafish Embryos [1][2]

| Parameter | Treatment Group | Fold Increase vs. Control |

| Erythropoiesis (Wild-type) | 5 µM this compound | 2.33 |

| Erythropoiesis (Anemic model) | 5 µM this compound | 1.44 |

| HSC Marker: runx1 expression | 5 µM this compound | 3.3 |

| HSC Marker: cMyb expression | 5 µM this compound | 1.41 |

| Number of HSCs in AGM region | 5 µM this compound | ~2.0 |

Table 2: Radioprotective Efficacy of this compound in Zebrafish Embryos Exposed to 20 Gy Gamma Radiation [1][2]

| Parameter | Treatment Group | Outcome |

| Survival | 5 µM this compound (pre-treatment) | 80% survival advantage over 6 days |

| Apoptosis | 5 µM this compound (pre-treatment) | Significant reduction in radiation-induced apoptosis |

| Organ Toxicity | 5 µM this compound (pre-treatment) | Protection from radiation-induced organ toxicity |

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Animal Model and Drug Administration

-

Animal Model: Zebrafish (Danio rerio) embryos were used for all in vivo experiments.

-

Drug Administration: this compound was dissolved in the embryo medium to a final concentration of 5 µM. For radioprotection studies, the embryos were pre-incubated in the this compound solution for 30 minutes prior to irradiation.[1][2]

Hematopoietic Stem Cell Expansion Assays

-

In Situ Hybridization for Erythroid Precursors: Whole-mount in situ hybridization was performed on zebrafish embryos to detect the expression of erythroid-specific markers.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the caudal hematopoietic tissue (CHT) of zebrafish embryos. qRT-PCR was then used to quantify the relative expression levels of HSC marker genes, runx1 and cMyb.[1][2]

-

Transgenic Zebrafish Line: A transgenic zebrafish line, Tg(cmyb:gfp), which expresses green fluorescent protein (GFP) under the control of the cMyb promoter, was used to visualize and quantify HSCs in the aorta-gonad-mesonephros (AGM) region using fluorescence microscopy.[1][2]

Radioprotection Efficacy Studies

-

Irradiation: Zebrafish embryos were exposed to a single dose of 20 Gy gamma radiation from a Cobalt-60 source.

-

Survival Assay: Following irradiation, the survival of the embryos was monitored daily for a period of 6 days.

-

Apoptosis Assay: Radiation-induced apoptosis was assessed using acridine orange staining, which specifically stains apoptotic cells. The stained embryos were then visualized and quantified using fluorescence microscopy.[1]

-

Evaluation of Organ Toxicity: Morphological changes and developmental abnormalities in various organs were observed and documented using light microscopy.

Antioxidant and Free Radical Scavenging Assays

-

2-Deoxyribose Degradation Assay: This in vitro assay was used to assess the hydroxyl radical scavenging potential of this compound.

-

In Vivo ROS Detection: The intracellular generation of ROS in zebrafish embryos was measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA).[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed mechanism of this compound's radioprotective action.

Caption: Experimental workflow for assessing HSC expansion.

Caption: Experimental workflow for in vivo radioprotection assay.

Discussion and Future Directions

The existing data strongly supports the potential of this compound as a radioprotective agent, with a clear dual mechanism of action in the zebrafish model. The significant expansion of the hematopoietic stem cell pool is a particularly compelling finding, as it addresses a critical aspect of radiation-induced injury.

However, the translation of these findings to a clinical setting requires further rigorous investigation. The foremost priority is the validation of this compound's radioprotective efficacy in mammalian models, such as mice or rats. These studies should aim to:

-

Establish a dose-response relationship for radioprotection.

-

Evaluate the therapeutic window for administration (pre- and post-irradiation).

-

Assess the impact on different organs and tissues susceptible to radiation damage.

-

Elucidate the downstream signaling pathways involved in β2AR-mediated HSC expansion in mammals.

Furthermore, a more detailed characterization of its antioxidant properties in a mammalian physiological context is warranted.

Conclusion

This compound presents a promising avenue for the development of a novel radioprotective drug. The foundational in vivo research in zebrafish has provided a strong rationale for its further investigation. The comprehensive data and detailed protocols outlined in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to advance the study of this compound and other potential radioprotectants. The successful translation of these preclinical findings into effective clinical therapies holds the potential to significantly improve outcomes for individuals exposed to ionizing radiation.

References

- 1. This compound Protects Zebrafish from Lethal Effects of Ionizing Radiation: Role of Hematopoietic Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Todralazine's Impact on Erythropoiesis in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Todralazine, a known antihypertensive agent, has demonstrated significant erythropoiesis-stimulating effects in preclinical studies. This technical guide provides an in-depth analysis of the available preclinical data on this compound's impact on red blood cell production. The document summarizes key quantitative findings, details experimental methodologies from a pivotal zebrafish study, and presents visual representations of the putative signaling pathway and experimental workflows. The evidence suggests this compound as a potential candidate for further investigation in the context of anemia and hematopoietic disorders.

Introduction

Erythropoiesis is the complex process of red blood cell production, primarily regulated by the hormone erythropoietin. Pathological disruptions in this process can lead to anemia, a condition characterized by a deficiency in red blood cells or hemoglobin. Current treatments for anemia often involve erythropoiesis-stimulating agents (ESAs). This guide focuses on the preclinical findings for this compound, a molecule that has shown promise in promoting erythropoiesis. The primary preclinical evidence stems from studies in zebrafish (Danio rerio), a well-established model for hematopoiesis.

Quantitative Data Summary

The erythropoietic effects of this compound have been quantified in wild-type and anemic zebrafish embryos. The key findings are summarized in the table below, showcasing this compound's ability to increase the number of mature erythrocytes and upregulate genes specific to erythroid progenitors.

| Parameter | Preclinical Model | Treatment Group | Fold Change (vs. Control) | Reference |

| Mature Erythrocytes in Caudal Hematopoietic Tissue (CHT) | Wild-Type Zebrafish Embryos | 5 µM this compound | 2.33 | [1][2] |

| Mature Erythrocytes in Caudal Hematopoietic Tissue (CHT) | Phenylhydrazine-Induced Anemic Zebrafish Embryos | 5 µM this compound | 1.44 | [1][2] |

| αe1-globin (Erythroid Progenitor Gene) RNA Levels | Wild-Type Zebrafish Embryos | 5 µM this compound | 1.34 | [3] |

| βe1-globin (Erythroid Progenitor Gene) RNA Levels | Wild-Type Zebrafish Embryos | 5 µM this compound | 1.21 | [3] |

| runx1 (HSC Marker Gene) Expression | Wild-Type Zebrafish Embryos | 5 µM this compound | 3.3 | [1][2] |

| cMyb (HSC Marker Gene) Expression | Wild-Type Zebrafish Embryos | 5 µM this compound | 1.41 | [1][2] |

Experimental Protocols

The following methodologies are based on the key preclinical study investigating this compound's effect on erythropoiesis in zebrafish.

Animal Model and Anemia Induction

-

Model Organism: Wild-type and transgenic Tg(gata1a:dsRed) zebrafish embryos were utilized.[3]

-

Anemia Induction: Hemolytic anemia was induced by exposing zebrafish embryos to 0.5 µg/mL of phenylhydrazine (PHZ) from 33 to 48 hours post-fertilization (hpf). This treatment leads to a significant loss of circulating erythrocytes by 72 hpf.[1]

This compound Treatment

-

Drug Concentration: An optimal concentration of 5 µM this compound was used for treatment.[1][2]

-

Treatment Duration: For gene expression analysis, embryos were exposed to this compound from 52 to 96 hpf.[3] For recovery experiments in the anemia model, this compound was administered following PHZ exposure.[1]

Assessment of Erythropoiesis

-

Staining of Mature Erythrocytes:

-

Method: Whole-mount o-dianisidine staining was performed to visualize hemoglobinized erythrocytes.[1][4]

-

Protocol:

-

Embryos at 96 hpf were fixed.

-

Staining was carried out using a solution containing 0.6 mg/mL o-dianisidine, 40% ethanol, 0.65% H₂O₂, and 10 mmol/L sodium acetate for 15 minutes in the dark.[5]

-

Stained embryos were then washed and imaged to quantify the number of mature erythrocytes in the caudal hematopoietic tissue (CHT).

-

-

-

Quantification of Erythroid Progenitor Gene Expression:

-

Method: Quantitative real-time polymerase chain reaction (qPCR) was used to measure the expression levels of erythroid progenitor-specific genes.[3]

-

Protocol:

-

Total RNA was isolated from the tails of zebrafish embryos at 96 hpf.

-

cDNA was synthesized from the extracted RNA.

-

qPCR was performed using primers specific for αe1-globin and βe1-globin.

-

Gene expression levels were normalized to a reference gene and presented as fold change compared to untreated controls.

-

-

Signaling Pathways and Experimental Workflow

Putative Signaling Pathway of this compound in Erythropoiesis

While the precise molecular mechanism of this compound's action on erythropoiesis is yet to be fully elucidated, the available data suggests a role in promoting the expansion of hematopoietic stem cells (HSCs) and their differentiation into erythroid progenitors. The upregulation of HSC markers like runx1 and cMyb points to an effect at an early stage of hematopoiesis.[1][2]

References

- 1. This compound Protects Zebrafish from Lethal Effects of Ionizing Radiation: Role of Hematopoietic Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

Basic Toxicological Studies of Todralazine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Todralazine, a hydrazinophthalazine derivative, is an antihypertensive agent.[1] As with any pharmaceutical compound, a thorough understanding of its toxicological profile is paramount for ensuring patient safety and for regulatory approval. This technical guide provides a comprehensive overview of the basic toxicological studies of this compound in animal models. The information herein is compiled from available scientific literature and is intended to serve as a resource for researchers, scientists, and drug development professionals. Where specific data for this compound is unavailable, this guide outlines standard experimental protocols and discusses findings for structurally related compounds to provide a broader context.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within a 24-hour period. The median lethal dose (LD50) is a common metric derived from these studies.

Quantitative Data

| Animal Model | Route of Administration | LD50 | Reference |

| Wistar-Kyoto (WKY) Rats | Intravenous | 255 mg/kg | [2] |

Experimental Protocol: Acute Intravenous Toxicity in Rats

The acute intravenous toxicity of this compound was determined in normotensive Wistar-Kyoto (WKY) rats.[2] While the specific protocol for this study is not detailed in the available literature, a general methodology for such a study is as follows:

-

Animal Model: Male or female Wistar-Kyoto rats, typically 8-12 weeks old, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the study.

-

Dosage and Administration: A range of graded doses of this compound, dissolved in a suitable vehicle, are administered as a single intravenous injection. A control group receives the vehicle alone.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days post-administration. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

-

Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the probit method.

Mutagenicity and Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. This compound has been evaluated in several in vitro and in vivo systems.

Summary of Findings

Studies have consistently shown that this compound is not mutagenic in bacterial reverse mutation assays (Ames test) and does not induce micronuclei in vivo in mice.[3] Furthermore, this compound has demonstrated antimutagenic properties against known mutagens.[3][4]

| Assay | Test System | Metabolic Activation (S9) | Result | Reference |

| Ames Test | Salmonella typhimurium strains | With and Without | Non-mutagenic | [3] |

| In vivo Micronucleus Test | Mouse | N/A | Non-genotoxic | [3] |

| Antimutagenicity Assays | Human lymphocyte cultures | With and Without | Antimutagenic | [3] |

Experimental Protocols

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.

-

Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

-

Procedure: The tester strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a histidine-prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus.

-

Animal Model: Typically, mice or rats are used.

-

Procedure: Animals are administered this compound, usually via oral gavage or intraperitoneal injection. A positive control known to induce micronuclei is also used.

-

Sample Collection: Bone marrow is collected at appropriate time points after treatment.

-

Analysis: Polychromatic erythrocytes (immature red blood cells) are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes. An increase in the frequency of micronucleated polychromatic erythrocytes indicates genotoxic activity.

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Cultures: Human peripheral blood lymphocytes or established cell lines (e.g., Chinese hamster ovary cells) are used.

-

Procedure: Cell cultures are exposed to various concentrations of this compound, with and without metabolic activation.

-

Analysis: Metaphase cells are arrested, harvested, and analyzed microscopically for chromosomal abnormalities.

Subacute and Chronic Toxicity

No specific subacute or chronic toxicity data for this compound were identified in the reviewed literature. These studies are crucial for determining the potential adverse effects of repeated drug exposure over a longer duration. Below are the standard methodologies for such studies.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (Subacute)

-

Animal Model: Typically rats of a recognized strain.

-

Dosage: At least three dose levels are used, administered daily via oral gavage for 28 days. A control group receives the vehicle.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are assessed at the end of the study.

-

Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination of a comprehensive list of tissues is performed.

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Non-Rodents (Subchronic)

-

Animal Model: Commonly dogs (e.g., Beagle).

-

Dosage: Daily oral administration (e.g., in capsules) for 90 days at three dose levels, plus a control group.

-

Observations: Daily clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (ECG).

-

Clinical Pathology: Hematology, coagulation, and clinical biochemistry are monitored at multiple time points.

-

Pathology: Full necropsy, organ weights, and extensive histopathology.

Carcinogenicity

Specific carcinogenicity studies on this compound were not found. However, a study on a structurally similar hydrazinophthalazine compound, pildralazine, showed no evidence of carcinogenicity in mice.[5]

Experimental Protocol: Two-Year Carcinogenicity Bioassay in Rodents

-

Animal Models: Typically conducted in two rodent species, often rats and mice.

-

Dosage: The drug is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats). Doses are selected based on data from shorter-term toxicity studies.

-

Observations: Regular monitoring for clinical signs and palpable masses. Body weight and food consumption are recorded.

-

Pathology: At the end of the study, all animals undergo a complete necropsy, and a comprehensive list of tissues is examined histopathologically for neoplastic and non-neoplastic lesions.

Reproductive and Developmental Toxicity